molecular formula C14H17N5O3 B11625894 4-Ethoxy-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

4-Ethoxy-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No.: B11625894
M. Wt: 303.32 g/mol
InChI Key: JMVYTEPRPHUMBV-OVCLIPMQSA-N
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Description

5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group, a hydrazine moiety, and a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with methyl isocyanate under controlled conditions to form the dihydrotriazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol

Uniqueness

5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its specific structural features, such as the combination of ethoxy and methoxy groups on the phenyl ring and the presence of a hydrazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

5-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C14H17N5O3/c1-4-22-11-6-5-10(7-12(11)21-3)8-15-18-13-9(2)17-19-14(20)16-13/h5-8H,4H2,1-3H3,(H2,16,18,19,20)/b15-8+

InChI Key

JMVYTEPRPHUMBV-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2C)OC

Origin of Product

United States

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